Z-Gly-Leu-OH

Description

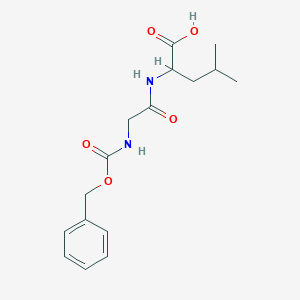

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLFGAIRAUOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-69-8 | |

| Record name | NSC89638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for N Benzyloxycarbonylglycyl L Leucine and Its Structural Analogues

Solution-Phase Peptide Synthesis Strategies

Solution-phase synthesis offers a high degree of flexibility and is well-suited for the large-scale production of dipeptides like Z-Gly-Leu-OH. This classical approach involves the stepwise coupling of protected amino acids in an appropriate solvent system.

Optimized Coupling Reagents and Reaction Conditions for Peptide Bond Formation

The critical step in synthesizing this compound is the formation of the peptide bond between N-benzyloxycarbonyl-glycine (Z-Gly-OH) and L-leucine. The choice of coupling reagent is paramount to activate the carboxylic acid of Z-Gly-OH, facilitating nucleophilic attack by the amino group of L-leucine while minimizing side reactions, particularly racemization.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for peptide bond formation. google.comiris-biotech.de They react with the carboxylic acid of Z-Gly-OH to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then react with the amino group of a leucine (B10760876) ester to form the dipeptide.

To enhance efficiency and suppress side reactions like N-acylurea formation and racemization, additives are crucial. google.comiris-biotech.de 1-Hydroxybenzotriazole (B26582) (HOBt) is a common additive that converts the O-acylisourea into an HOBt-ester, which is less reactive but more selective, leading to cleaner reactions and higher yields with minimal loss of stereochemical integrity. google.comuniversite-paris-saclay.frpeptide.com The general procedure involves dissolving Z-Gly-OH and HOBt in a suitable solvent like ethyl acetate (B1210297) or DMF, adding the carbodiimide, and then introducing the leucine component (often as an ester to protect its carboxyl group). universite-paris-saclay.fr

Another effective coupling system is the use of aminium/uronium salts like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA). preprints.orgbachem.com TBTU, in combination with HOBt and a base, efficiently promotes peptide bond formation. scispace.comresearchgate.net This method is popular in both solution and solid-phase synthesis due to its rapid reaction times and high coupling efficiency. preprints.orgbachem.com The by-products are generally water-soluble, simplifying purification. bachem.com

Table 1: Comparison of Carbodiimide-Based Coupling Conditions

| Coupling System | Reagents | Base | Solvent | Key Advantages |

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole | - | Ethyl Acetate, DMF | Minimizes racemization, improves yield. universite-paris-saclay.frpeptide.com |

| TBTU/DIEA | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | N,N-Diisopropylethylamine | DMF, NMP | High efficiency, rapid coupling, water-soluble byproducts. preprints.orgbachem.com |

The mixed anhydride (B1165640) method is a classic and highly effective technique for peptide bond formation. google.comthieme-connect.de This strategy involves the activation of the N-protected amino acid (Z-Gly-OH) by reacting it with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). google.comcdnsciencepub.commtu.edu This reaction, typically carried out at low temperatures (e.g., -15°C) in a solvent like tetrahydrofuran (B95107) (THF), generates a mixed carboxylic-carbonic anhydride. google.comthieme-connect.degoogle.com

This activated intermediate is then reacted in situ with the amino component (e.g., L-leucine ester), which attacks the carbonyl group of the amino acid residue to form the peptide bond. thieme-connect.de Isobutyl chloroformate is often preferred because it reacts rapidly and generates innocuous by-products (carbon dioxide and isobutyl alcohol). google.com The choice of tertiary amine and solvent is critical; for instance, N-methylpiperidine in dichloromethane (B109758) is known to minimize urethane (B1682113) formation, a common side reaction. cdnsciencepub.com

Table 2: Key Reagents in Mixed Anhydride Synthesis of this compound

| Reagent | Role | Typical Reaction Conditions |

| Z-Gly-OH | N-protected amino acid | - |

| Isobutyl Chloroformate | Activating agent | Forms mixed anhydride with Z-Gly-OH. google.comfishersci.fi |

| N-Methylmorpholine | Tertiary base | Neutralizes HCl formed during anhydride formation. google.com |

| L-Leucine Ester | Amino component | Nucleophile for peptide bond formation. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, low temperature (-15°C). google.comgoogle.com |

Carbodiimide-Based Coupling with Additives (e.g., 1-Hydroxybenzotriazole (HOBt), 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)/N,N-Diisopropylethylamine (DIEA))

Fragment Condensation and Stepwise Elongation Techniques

For the synthesis of this compound, the most direct approach is stepwise elongation. In this method, the peptide chain is built sequentially by adding one amino acid at a time. The synthesis starts with the C-terminal amino acid (L-leucine, with its carboxyl group protected, often as an ester) and couples it with the N-protected N-terminal amino acid (Z-Gly-OH).

Fragment condensation, while more commonly used for synthesizing longer peptides, involves coupling pre-synthesized peptide fragments. ucl.ac.uk In the context of a simple dipeptide like this compound, this technique is not typically applied. However, this compound itself could be synthesized and then used as a fragment for the creation of a larger polypeptide. For instance, after deprotection of the carboxyl group, this compound could be activated and coupled to another amino acid or peptide fragment. thieme-connect.de Similarly, removal of the Z-group would free the N-terminus for elongation. nih.gov

Preparation of Activated Ester Intermediates

The use of activated esters is a well-established method for forming peptide bonds that minimizes racemization. thieme-connect.com In this approach, the carboxyl group of Z-Gly-OH is converted into a more reactive ester, which can then react with the amino group of L-leucine under mild conditions.

Commonly used activated esters include:

p-Nitrophenyl esters (ONp) : Z-Gly-p-nitrophenyl ester can be prepared and isolated as a stable, crystalline solid. prepchem.comontosight.ai It reacts with L-leucine (or its ester) to form the dipeptide, releasing p-nitrophenol, which is a good leaving group. nih.govontosight.ai

N-Hydroxysuccinimide esters (OSu) : These are among the most popular activated esters in peptide synthesis due to their high reactivity and the water-solubility of the N-hydroxysuccinimide (NHS) by-product. thieme-connect.comgoogle.comwikipedia.org Z-Gly-OSu is typically prepared by reacting Z-Gly-OH with NHS in the presence of a coupling agent like DCC. thieme-connect.degoogle.com The resulting activated ester can then be coupled with L-leucine. thieme-connect.de

Cyanomethyl esters : These esters also serve as activated intermediates for peptide synthesis.

This strategy allows for a two-step process where the activated Z-Gly-OH intermediate can be purified before the final coupling step, ensuring a high-purity final product. prepchem.com

Solid-Phase Peptide Synthesis Applications

While solution-phase synthesis is common for a dipeptide like this compound, the principles of its synthesis are directly applicable to Solid-Phase Peptide Synthesis (SPPS). SPPS, pioneered by Merrifield, involves assembling a peptide chain on an insoluble polymer support (resin). google.com

In a hypothetical SPPS of a peptide containing the Gly-Leu sequence, L-leucine would first be anchored to a resin (e.g., a 2-chlorotrityl chloride resin). preprints.org5z.com The N-terminal protecting group of leucine (commonly Fmoc) would be removed, and the resin-bound amino acid would then be coupled with an excess of N-protected glycine (B1666218) (e.g., Fmoc-Gly-OH or Z-Gly-OH). The coupling would be mediated by reagents like DIC/HOBt or TBTU/DIEA. preprints.org5z.com The use of a solid support simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration steps. google.com

Although SPPS is typically employed for longer peptides, the fundamental coupling reactions used to create the Gly-Leu bond are the same as those in solution-phase synthesis. The efficiency of these coupling reactions is critical, and methods like fragment condensation can also be adapted to the solid phase to synthesize complex peptides. ucl.ac.ukresearchgate.net

Integration of this compound as a Building Block on Polymer Supports

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, offering significant advantages in terms of purification and automation. The integration of this compound and its analogues onto various polymer supports is a key step in the assembly of larger peptides.

The choice of polymer support is critical and can influence the efficiency of the synthesis. Commonly used supports include polystyrene-based resins, such as Wang resin and Rink amide resin, as well as polyethylene (B3416737) glycol (PEG)-polystyrene graft resins. rsc.orgconicet.gov.ar For instance, a study on the synthesis of a protected Luteinizing Hormone-Releasing Hormone (LHRH) analogue utilized aminopropyl Perloza, a beaded cellulose (B213188) support, for the direct synthesis of the peptide sequence, which included a Gly-Leu fragment. massey.ac.nz Another approach involves using a 4-mercaptophenol (B154117) support, which is acylated with a Boc-amino acid to initiate the peptide chain elongation. osti.gov

Strategies for Orthogonal Deprotection and Cleavage

Orthogonal protection strategies are fundamental in peptide synthesis, allowing for the selective removal of protecting groups at different stages of the synthesis without affecting other protected functionalities. researchgate.netacs.org The benzyloxycarbonyl (Z) group is a classic N-protecting group, typically removed by hydrogenolysis or strong acids.

The development of orthogonal deprotection schemes is crucial for the synthesis of complex peptides. For instance, a novel method for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group using hydrogenolysis under mildly acidic conditions has been reported, which is compatible with the presence of N-Boc groups. researchgate.netnih.gov This highlights the continuous effort to expand the versatility of protecting groups and their removal methods.

Cleavage of the completed peptide from the polymer support is the final step of solid-phase synthesis. The choice of cleavage cocktail depends on the type of linker used to attach the peptide to the resin and the nature of the side-chain protecting groups. thermofisher.com For peptides attached via acid-labile linkers, a high concentration of trifluoroacetic acid (TFA) is commonly used. thermofisher.com The cleavage of a protected LHRH sequence from an aminopropyl Perloza support was achieved using an acidic reagent cocktail, demonstrating quantitative cleavage of side-chain protecting groups with minimal cleavage of the peptide from the support. massey.ac.nz In another example, a fluoride (B91410) ion-based final deprotection strategy was developed, showcasing an alternative to acid-based cleavage. jst.go.jp

Stereochemical Control and Purity Assessment in Peptide Synthesis

Maintaining the stereochemical integrity of each amino acid residue is of utmost importance in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. researchgate.net

Mechanisms and Mitigation of Racemization During Coupling Reactions

Racemization, the conversion of a chiral amino acid to a mixture of its D- and L-enantiomers, is a significant side reaction during peptide bond formation. researchgate.net This can occur through two primary mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate. nih.govuniurb.it The activation of the carboxylic acid group of an N-protected amino acid, a prerequisite for coupling, can lead to the formation of these reactive intermediates, which are prone to racemization. mdpi.comthieme-connect.de

Several factors influence the extent of racemization, including the nature of the protecting group, the coupling reagent, the base used, the solvent, and the reaction temperature. rsc.org Urethane-based protecting groups like Z, Boc, and Fmoc are generally considered to be resistant to racemization. bachem.com However, studies have shown that even with these protecting groups, racemization can occur, particularly with certain amino acids and coupling conditions. nih.gov

To minimize racemization, various strategies have been developed:

Choice of Coupling Reagent: The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in combination with carbodiimides like DCC or diisopropylcarbodiimide (DIC) can suppress racemization. nih.govthieme-connect.de Certain coupling reagents, like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), have also been shown to be effective in reducing racemization when used with a weaker base. nih.gov

Base Selection: The use of weaker bases, such as 2,4,6-trimethylpyridine (B116444) (collidine), can significantly reduce racemization compared to stronger bases like N,N-diisopropylethylamine (DIEA). nih.gov

Reaction Conditions: Avoiding pre-activation of the amino acid and using less polar solvents can also help to minimize racemization. nih.gov For example, a study on the synthesis of a tripeptide, Z-Gly-Phe-Val-OMe, showed that the choice of coupling reagent significantly impacted the level of racemization. uni-kiel.de

Chromatographic and Spectroscopic Techniques for Diastereomeric Purity Analysis

The analysis of diastereomeric purity is a critical quality control step in peptide synthesis. Diastereomers, which have different physicochemical properties, can be separated and quantified using various analytical techniques. researchgate.net

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is the predominant method for analyzing the diastereomeric purity of peptides. researchgate.netresolvemass.ca Reversed-phase HPLC, often using C18 columns, can effectively separate diastereomers. nih.gov For instance, a gradient reversed-phase HPLC method was developed to separate isomers of the peptide cetrorelix. researchgate.net Gas chromatography (GC) can also be used, often after derivatization of the dipeptides. uni-giessen.de

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and purity of peptides. spectralservice.deresearchgate.netrsc.orgrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques can be used to distinguish between diastereomers. researchgate.netrsc.org In cases of significant signal overlap in standard 1H NMR spectra, "pure shift" NMR methods can be employed to simplify the spectra by collapsing multiplets into singlets, thereby facilitating the determination of the diastereomeric ratio. rsc.orgresearchgate.net Mass spectrometry (MS) is another essential tool for peptide characterization, providing accurate molecular weight determination. resolvemass.ca

The combination of these techniques provides a comprehensive assessment of the stereochemical purity of synthetic peptides like this compound and its more complex derivatives.

Enzymatic and Biochemical Research Applications of N Benzyloxycarbonylglycyl L Leucine

Characterization of Protease Specificity and Kinetics

The defined structure of Z-Gly-Leu-OH makes it an ideal model substrate for studying the activity and specificity of various proteases, which are enzymes that catalyze the breakdown of proteins and peptides.

This compound as a Substrate for Peptidase Cleavage Studies

This compound is frequently employed as a substrate to investigate the cleavage activity of peptidases. biosynth.com For instance, it has been used in studies to confirm the substrate specificity of newly discovered enzymes. In one such study, a newly identified post-proline cleaving endopeptidase called ZIP was incubated with this compound to verify that the enzyme would not cleave peptides lacking a proline residue. dcu.ie The principle behind its use is that the amide bond between the glycine (B1666218) and leucine (B10760876) residues can be hydrolyzed by certain proteases. biosynth.com The rate of this cleavage can be monitored to determine the kinetic parameters of the enzyme, providing insights into its efficiency and mechanism of action.

The specificity of proteases for particular amino acid sequences is a key aspect of their biological function. Studies have shown that the S1' subsite of the cysteine protease papain has a preference for hydrophobic residues like L-leucine. capes.gov.brnih.gov This was determined by examining the kinetics of papain-catalyzed hydrolysis of various N-benzyloxycarbonylglycyl-L-amino acid amides, including Z-Gly-Leu derivatives. nih.gov

Comparative Enzymatic Hydrolysis of N-Benzyloxycarbonylglycyl-L-leucine and Related Peptides (e.g., Z-Gly-Gly-Leu-OH, Z-Gly-Leu-Ala-OH)

To further delineate the substrate specificity of proteases, researchers often compare the hydrolysis rates of this compound with those of structurally related peptides. These comparisons help to understand the influence of amino acid residues at different positions relative to the cleavage site on enzyme activity.

For example, studies on the thermostable alkaline protease from Bacillus sp. No. AH-101 involved the use of various synthetic substrates, including Z-Gly-Gly-Leu-pNA, to characterize its specificity. tandfonline.com Similarly, the enzymatic properties of mutant forms of Bacillus subtilis neutral protease were evaluated using synthetic peptides like Z-Gly-Leu-Ala-OH. unipd.it The results from these comparative studies, which measure kinetic parameters such as Kcat/Km, reveal the enzyme's preferences for specific amino acid sequences, contributing to a more complete understanding of its substrate binding site.

In research concerning the solid-phase biocatalysis of subtilisin, Z-Gly-Gly-Leu-OH was used as a substrate to monitor enzyme activity in real-time. nih.gov This peptide was coupled to a fluorophore, and its cleavage by subtilisin resulted in an increase in fluorescence, allowing for the quantification of enzymatic activity. nih.gov Another study utilized Z-Gly-Pro-Leu-Gly as a substrate to detect the cleavage products of prolyl oligopeptidase. dcu.ieresearchgate.net

Inhibition Studies of Proteases Using N-Benzyloxycarbonylglycyl-L-leucine Analogues

Analogues of this compound are instrumental in the study of protease inhibition. These molecules, which are structurally similar to the substrate, can bind to the active site of an enzyme but are not cleaved, thereby blocking the enzyme's activity. For instance, L-leucine and its analogues have been shown to specifically inhibit an S-benzyl-L-cysteine-p-nitroanilide-hydrolyzing enzyme in Escherichia coli B. nih.gov

Transition state analogue inhibitors, which mimic the high-energy transition state of the enzymatic reaction, are particularly potent. For example, N-benzyloxycarbonyl-prolyl-prolinal is a powerful inhibitor of prolyl endopeptidase. nih.gov By studying how different analogues of this compound inhibit a particular protease, researchers can gain valuable information about the shape and chemical properties of the enzyme's active site. This knowledge is crucial for the design of specific and effective enzyme inhibitors, which have a wide range of applications in medicine and biotechnology.

Investigations into Protein-Peptide Interactions and Biological Mechanisms

Beyond its use in characterizing proteases, this compound and its derivatives are valuable tools for investigating broader biological processes, including enzyme activity in complex systems and cellular transport mechanisms.

Use in Assaying Enzyme Activity and Understanding Biological Processes

The cleavage of this compound or its analogues can be used to create sensitive assays for detecting and quantifying enzyme activity in various biological samples. chemimpex.com For example, the release of a fluorescent or chromogenic group upon cleavage provides a measurable signal that is proportional to the enzyme's activity. biosynth.com This approach has been used to develop assays for a wide range of proteases.

These assays are not only useful for purifying and characterizing enzymes but also for studying their roles in complex biological processes. By measuring changes in protease activity in response to different stimuli or in different disease states, researchers can gain insights into the enzyme's physiological function. For example, the activity of certain proteases is known to be altered in various diseases, and assays using substrates like this compound can be used to study these changes and to screen for potential therapeutic agents.

Role in Exploring Cellular Transport Mechanisms (e.g., Dipeptide Uptake)

The transport of small peptides across cell membranes is a fundamental biological process. This compound and similar dipeptides can be used to study the mechanisms of peptide transporters. umich.edu For instance, research has shown that dipeptides and tripeptides are taken up by a carrier-mediated transport system in the intestinal mucosa. umich.eduresearchgate.net

Development of Enzyme-Based Research Tools

The dipeptide N-Benzyloxycarbonylglycyl-L-leucine (this compound) serves as a valuable scaffold in the development of sophisticated tools for biochemical and enzymatic research. Its specific peptide sequence is recognized by certain proteases, making it an ideal candidate for incorporation into substrates designed to detect and quantify enzymatic activity. These tools are pivotal for studying enzyme kinetics, screening for inhibitors, and visualizing biological processes in real-time.

Design of Fluorogenic and Chromogenic Substrates Utilizing the N-Benzyloxycarbonylglycyl-L-leucine Moiety

The design of synthetic enzyme substrates is a cornerstone of modern enzymology, enabling the sensitive detection of protease activity. google.com Fluorogenic and chromogenic substrates are created by covalently linking a peptide sequence, such as that of this compound, to a reporter molecule—a fluorophore or a chromophore. google.comtandfonline.com The principle behind these tools is that the peptide-reporter conjugate is typically non-fluorescent or colorless. Upon enzymatic cleavage of the peptide bond (often the amide bond linking the peptide to the reporter), the reporter molecule is released, resulting in a detectable optical signal, such as fluorescence or a color change. google.comtandfonline.comnih.gov

Fluorogenic Substrates: Fluorogenic substrates offer high sensitivity, allowing for the detection of minute amounts of enzyme activity. colostate.edubiosynth.com Commonly used fluorophores include coumarin (B35378) derivatives like 7-amino-4-methylcoumarin (B1665955) (AMC) and 4-methylumbelliferone (B1674119) (MUB). google.comnih.govcolostate.edu When a peptide like Z-Gly-Leu is attached to the amino group of AMC, the fluorescence of the coumarin is quenched. Proteolytic cleavage liberates the free 7-amino-4-methylcoumarin, which exhibits strong blue fluorescence under UV light (excitation ~370 nm, emission ~440 nm). google.comnih.gov This "turn-on" fluorescence provides a direct and continuous measure of the rate of the enzyme-catalyzed reaction. nih.govspringernature.com The design of these substrates can be finely tuned by modifying the peptide sequence to optimize for specificity and kinetic parameters for a particular protease. stanford.edu For instance, leucine-containing peptides are often used in substrates for enzymes like aminopeptidases. nih.govcolostate.edu

Chromogenic Substrates: Chromogenic substrates function on a similar principle but produce a colored product upon cleavage. tandfonline.com A widely used chromophore is p-nitroaniline (pNA), which is colorless when part of the substrate but becomes yellow upon its release. tandfonline.commoleculardepot.compeptide.co.jp The rate of color formation can be easily quantified using a spectrophotometer by measuring the absorbance at or near 405 nm. tandfonline.comillinois.edu A substrate can be synthesized by forming an amide bond between the C-terminal carboxyl group of this compound and the amino group of p-nitroaniline. The resulting Z-Gly-Leu-pNA would serve as a chromogenic substrate for proteases that recognize and cleave the Leu-pNA bond. While generally less sensitive than their fluorogenic counterparts, chromogenic substrates are robust, cost-effective, and widely used in various biochemical assays. biosynth.com

The table below summarizes common reporter groups used in the design of such substrates.

| Reporter Type | Reporter Molecule | Signal Change Principle | Detection Method |

| Fluorogenic | 7-amino-4-methylcoumarin (AMC) | Release of AMC from a quenched state upon enzymatic cleavage results in fluorescence. google.comnih.gov | Fluorometer (Ex: ~370 nm, Em: ~440 nm) google.com |

| Fluorogenic | Fluorescein | Release from a quenched state (e.g., via FRET or esterification) restores green fluorescence. researchgate.net | Fluorometer (Ex: ~490 nm, Em: ~514 nm) google.com |

| Chromogenic | p-nitroaniline (pNA) | Release of the yellow p-nitroaniline molecule from a colorless substrate. tandfonline.compeptide.co.jp | Spectrophotometer (~405 nm) tandfonline.com |

Application in Solid-Phase Biocatalytic Systems and Real-Time Imaging Techniques

The principles of fluorogenic substrate design have been extended to create powerful tools for studying enzyme activity on solid surfaces and for real-time imaging. nih.govnih.gov These applications are part of the growing field of solid-phase biocatalysis, where either the enzyme or the substrate is immobilized on a solid support. rsc.orgresearchgate.netnih.gov

One notable application involves covalently attaching a substrate containing the Gly-Leu motif to polymer beads to create a system for real-time visualization of protease activity. nih.govnih.govresearchgate.net In a key study, a derivative of this compound, specifically Z-Gly-Gly-Leu-OH, was used to probe the activity of the protease subtilisin. nih.gov The research involved the following key steps:

Immobilization: The substrate was covalently attached to PEGA beads, a water-compatible porous polymer support made from a co-polymer of poly(ethylene glycol) and acrylamide. nih.gov The linkage was made via a fluorescent reporter, 7-aminocoumarin-4-acetic acid (ACA), which was first coupled to the amine-functionalized beads. nih.gov

Quenching: The Z-Gly-Gly-Leu moiety was then coupled to the amino group of the immobilized coumarin, effectively quenching its fluorescence. nih.gov

Enzymatic Reaction & Imaging: Upon addition of subtilisin, the enzyme would diffuse into the porous beads and cleave the substrate. This cleavage liberated the free amino group on the coumarin, restoring its fluorescence. nih.govnih.gov

Real-Time Monitoring: The restoration of fluorescence was imaged in optical sections using two-photon microscopy, allowing for single-bead, spatially resolved measurements of biocatalytic activity in real-time. nih.govnih.govresearchgate.net

The study found that for the subtilisin cleavage of the Z-Gly-Gly-Leu substrate, fluorescence developed relatively quickly throughout the bead, indicating that enzyme diffusion into the porous support was not a rate-limiting step. nih.govnih.gov After 16 hours of reaction, HPLC analysis confirmed a 50% release of the Z-Gly-Gly-Leu-OH peptide, which correlated with a significant regain in fluorescence. nih.gov This approach provides a powerful method for studying the kinetics of enzymes acting on immobilized substrates, which is crucial for applications in solid-phase synthesis and the development of high-throughput screening technologies. nih.gov

Beyond imaging, Z-Gly-Leu derivatives have also been used in solid-to-solid peptide synthesis, another form of solid-phase biocatalysis. For example, glycyl endopeptidase has been shown to efficiently catalyze the synthesis of Z-Gly-Leu-NH2 in a system with low water content, where the reactants are primarily in a solid or paste-like state. researchgate.net

The table below outlines the components of the real-time imaging system described.

| Component | Material/Molecule | Function | Citation |

| Solid Support | PEGA1900 Beads | Porous, water-compatible polymer matrix for substrate immobilization. | nih.gov |

| Fluorophore | 7-aminocoumarin-4-acetic acid (ACA) | Reporter molecule that fluoresces upon substrate cleavage. | nih.gov |

| Substrate | Z-Gly-Gly-Leu-OH | Recognition sequence for the enzyme; quenches the fluorophore when attached. | nih.gov |

| Enzyme | Subtilisin | The biocatalyst that cleaves the immobilized substrate. | nih.govnih.gov |

| Technique | Two-Photon Microscopy | Imaging modality for real-time, spatially resolved detection of fluorescence restoration. | nih.govnih.gov |

These advanced applications highlight how the fundamental properties of the this compound chemical structure can be leveraged to build sophisticated research tools for probing complex biological and chemical systems.

Theoretical and Structural Elucidations of N Benzyloxycarbonylglycyl L Leucine and Peptide Conformations

Conformational Analysis and Spectroscopic Investigations

Spectroscopic techniques, particularly in the gas phase, allow for the study of molecules in an isolated environment, revealing their inherent structural preferences free from solvent effects. gu.se These experimental findings provide crucial benchmarks for validating and refining theoretical calculations.

Gas-phase infrared (IR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules by probing their vibrational frequencies. nih.gov For peptides, the frequencies of N-H and O-H stretching modes are highly sensitive to the formation of intramolecular hydrogen bonds, which are the cornerstone of secondary structures like turns and sheets. gu.seresearchgate.net Techniques such as resonant ion-dip infrared (RIDIRS) and infrared multiple photon dissociation (IRMPD) spectroscopy are employed to obtain conformation-specific IR spectra. nih.govresearchgate.netwayne.edu

In studies of related N-benzyloxycarbonyl (Z-protected) amino acids and peptides, gas-phase IR spectra have provided clear evidence of distinct hydrogen-bonding networks. researchgate.net For instance, investigations on the flexible Z-Gly-OH peptide, the N-terminal precursor to Z-Gly-Leu-OH, identified a major conformer with an extended, planar β-strand structure stabilized by a C5 hydrogen bond. researchgate.net In more complex peptides, IR spectroscopy has been used to identify characteristic helical structures and β-turn motifs. researchgate.netacs.org The γ-turn, stabilized by a C7 hydrogen bond, is a common structural element found in related protected peptides in the gas phase. researchgate.net For this compound, it is expected that IR spectroscopy would reveal conformers stabilized by intramolecular hydrogen bonds between the amide N-H group, the urethane (B1682113) N-H group, the terminal carboxylic acid OH group, and the various carbonyl oxygen atoms. The comparison of experimental IR spectra with those predicted by quantum chemical calculations is essential for assigning specific structures to the observed conformers. wayne.edumpg.de

While gas-phase studies reveal intrinsic properties, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the structure and dynamics of peptides in solution. mdpi.com A peptide in solution often exists not as a single static structure but as a dynamic equilibrium of multiple conformations, or microstates. nih.gov NMR observables, such as Nuclear Overhauser Effect (NOE) intensities, represent population-weighted averages over all contributing microstates. nih.gov

The process of structure determination involves assigning NMR signals to specific protons, carbons, and nitrogens within the molecule. mdpi.com For peptides, this is often achieved using a suite of multidimensional NMR experiments. Key information for structure calculation includes:

Nuclear Overhauser Effects (NOEs): Provide through-space distance constraints between protons that are close to each other (typically < 5 Å). The observation of medium- and long-range NOEs is particularly important for defining the peptide's folded structure. mdpi.comnih.gov

Scalar Couplings (J-couplings): Provide information about dihedral angles along the peptide backbone.

Chemical Shifts: The chemical shifts of backbone atoms (Cα, Hα, N, C') are sensitive to the local secondary structure.

Residual Dipolar Couplings (RDCs): In weakly aligning media, RDCs provide long-range orientational information for chemical bonds relative to the magnetic field. nih.gov

A ¹⁵N NMR study of a closely related compound, Z-Gly-Leu-*Leu-OMe, in a methylene (B1212753) chloride solution revealed a small chemical shift difference between the two leucine (B10760876) residues, indicating subtle differences in their chemical environments. researchgate.net For this compound, a full structural elucidation in a given solvent would involve measuring these parameters and using them as constraints in computational algorithms to generate an ensemble of structures consistent with the experimental data. mdpi.comnih.gov

Gas-Phase Infrared (IR) Spectroscopy and Hydrogen Bonding Networks

Computational Chemistry Approaches for Molecular Structure and Dynamics

Computational chemistry provides the theoretical framework to interpret experimental data and explore aspects of molecular structure and behavior that are not directly observable.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the conformational preferences of peptides. nih.gov By calculating the potential energy of a molecule as a function of its geometry, DFT can be used to map the potential energy surface (PES) and identify stable conformers, which correspond to local minima on the surface. nih.gov

The standard procedure involves performing a systematic search of the conformational space by rotating key dihedral angles (e.g., φ, ψ) of the peptide backbone. Each potential conformer is then subjected to geometry optimization to find the nearest energy minimum. A comparison of the calculated relative energies (often including Gibbs free energy corrections) reveals the most probable conformations in the gas phase. nih.govnih.gov

For similar dipeptides, DFT calculations using functionals like B3LYP and M06-2X with basis sets such as 6-31G(d) or 6-311+G(d,p) have successfully identified various stable structures, including extended (β-strand), β-turn, and γ-turn conformations. nih.govnih.gov DFT is also crucial for predicting vibrational frequencies, which can then be compared with experimental gas-phase IR spectra to assign specific hydrogen-bonding patterns and structures to the observed conformers. researchgate.netwayne.eduresearchgate.net Studies on Leu-enkephalin, a pentapeptide containing both glycine (B1666218) and leucine, have employed high-level double-hybrid DFT methods to refine the energies of conformers and analyze their preferences in both the gas phase and in solution. acs.orgnih.gov

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid density functional commonly used for geometry optimizations and frequency calculations of organic molecules and biomolecules. nih.gov | Initial conformational searches and optimization. |

| M06-2X | A high-nonlocality functional that performs well for non-covalent interactions, which are critical for peptide structure. nih.govacs.org | Refined energy calculations and studies of systems with significant dispersion interactions. |

| 6-31G(d) | A Pople-style split-valence basis set with polarization functions on heavy atoms. It offers a good balance between accuracy and computational cost for initial studies. nih.gov | Geometry optimization of medium-sized peptides. |

| 6-311+G(d,p) | A triple-split valence basis set with diffuse functions (+) on heavy atoms and polarization functions on both heavy atoms (d) and hydrogens (p). | More accurate single-point energy and frequency calculations. nih.gov |

While DFT calculations are excellent for identifying stable, static structures, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of peptides over time. pitt.eduresearchgate.net These methods allow for the exploration of the conformational landscape and the characterization of the different "microstates" a peptide can adopt in thermodynamic equilibrium. nih.govpsu.edu

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that shows how the peptide's conformation evolves over time. researchgate.net MD is particularly useful for understanding how a peptide samples different regions of its potential energy surface and the transitions between them. nih.gov Simulations can be run in vacuum to model gas-phase behavior or with explicit solvent molecules to mimic solution conditions, providing insights into how the environment influences conformational preferences. nih.gov

Monte Carlo (MC) simulations use statistical mechanics to sample different conformations of a molecule. nih.gov Methods like the Metropolis algorithm generate a series of conformations, where the probability of accepting a new conformation depends on its energy relative to the previous one. nih.gov This allows the simulation to overcome energy barriers and sample a broader range of the conformational space than simple energy minimization. pitt.edu Advanced techniques such as Multicanonical (MUCA) simulations are designed to enhance the sampling of low-energy regions, making them efficient for identifying the most stable and experimentally relevant "wide microstates" (larger potential energy wells consisting of many similar localized microstates). pitt.edupsu.edu Such methods have been successfully applied to peptides like Leu-enkephalin to identify dominant microstates and calculate their thermodynamic properties. nih.govpitt.edu

Density Functional Theory (DFT) Calculations of Conformational Preferences

Structure-Activity Relationship (SAR) and Design Principles in Peptide Chemistry

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure and conformation of a molecule to its biological or chemical activity. annualreviews.org For this compound, its structure informs its use as a building block in peptide synthesis and as a model for designing more complex, biologically active peptides. chemimpex.comresearchgate.net

The key structural features of this compound that influence its properties and potential activity are:

The Leucine (Leu) Residue: The hydrophobic isobutyl side chain of leucine is a critical feature. In larger peptides, hydrophobic residues often play a crucial role in folding, forming hydrophobic cores, or mediating interactions with the lipid bilayers of cell membranes or the hydrophobic pockets of enzymes and receptors. mdpi.com The presence of leucine can contribute significantly to the antioxidant activity of peptides. mdpi.com

The Glycine (Gly) Residue: Lacking a side chain, glycine provides maximal conformational flexibility to the peptide backbone. This flexibility can be crucial for allowing a peptide to adopt the specific conformation required to bind to a biological target.

The N-terminal Benzyloxycarbonyl (Z) Group: This protecting group prevents unwanted reactions at the N-terminus during peptide synthesis. ontosight.ai It also adds a bulky, aromatic component to the molecule, which can influence conformational preferences through steric effects or non-covalent interactions (e.g., O—H···π interactions). researchgate.net

The C-terminal Carboxylic Acid: The free C-terminus is a key pharmacophore that can participate in hydrogen bonding or electrostatic interactions with a target molecule. nih.gov

Elucidating the Impact of Amino Acid Residues on Peptide Functionality and Enzyme Specificity

Glycine (Gly) , the simplest amino acid with a single hydrogen atom as its side chain, confers significant conformational flexibility to the peptide backbone. biorxiv.orgbiorxiv.org This flexibility can be crucial for allowing the peptide to adopt various conformations required for binding to the active sites of different enzymes. biorxiv.orgosu.edu However, this flexibility can also be a disadvantage, as it may lead to a less defined structure and potentially lower binding affinity for a specific target. In some contexts, glycine is considered a helix-breaking residue, capable of destabilizing helical structures, especially when positioned near other helix-disrupting residues like proline. biorxiv.org

Leucine (Leu) , in contrast, possesses a bulky, hydrophobic isobutyl side chain. nih.gov This hydrophobic nature plays a significant role in the interactions of this compound with enzymes. Many proteases have hydrophobic pockets in their active sites that favorably accommodate nonpolar residues like leucine. pnas.org The presence of leucine can therefore enhance the binding and subsequent cleavage of the peptide by such enzymes. pnas.org Studies on the enzyme thermolysin, for instance, have shown that it preferentially cleaves peptide bonds where the imino group is provided by a hydrophobic amino acid such as leucine. pnas.org The rate of this cleavage is often enhanced if the adjacent amino acid also has a hydrophobic character. pnas.org Furthermore, leucine is a frequently occurring amino acid in naturally occurring antimicrobial peptides, underscoring its importance in peptide-protein interactions. mdpi.com

The interplay between the flexible glycine and the hydrophobic leucine in this compound dictates its specificity as a substrate for various proteases. For example, this compound is utilized as a substrate for serine proteases. biosynth.com Its cleavage can be monitored to measure enzyme activity, often by conjugating it to a fluorescent dye. biosynth.com The specificity of cleavage is highly dependent on the enzyme. While some enzymes may cleave the amide bond between glycine and leucine, the presence and nature of the N-terminal protecting group (benzyloxycarbonyl, Z) and the free carboxyl group at the C-terminus are also critical for enzyme recognition and catalytic activity. tandfonline.com For instance, some urethane hydrolases require a free carboxyl group for their catalytic action. tandfonline.com

The importance of the specific amino acid sequence is further highlighted when considering variations of this dipeptide. For example, in studies of the transfer of amino acids across the intestinal wall, the rate of glycine transfer from glycyl-L-leucine was significantly greater than from a simple mixture of free glycine and leucine. nih.gov This suggests that the peptide is transported differently than the free amino acids.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Characteristics |

|---|---|---|---|---|

| This compound | C16H22N2O5 | 322.36 | 1421-69-8 | Synthetic peptide substrate for proteases. biosynth.com |

| Glycyl-L-leucine | C8H16N2O3 | 188.22 | 869-19-2 | Dipeptide component. |

| N-Cbz-L-Leucine | C14H19NO4 | 265.31 | 2018-66-8 | Leucine with a benzyloxycarbonyl protecting group. chemicalbook.combiosynth.com |

| Z-Gly-Pro-Leu-Gly-Pro-OH | C28H39N5O8 | 573.65 | 2646-61-9 | Substrate for collagenase and prolyl endopeptidase. hongtide.combiosynth.com |

| Z-Gly-Gly-Leu-OH | C18H25N3O6 | 379.41 | 24960-20-1 | Substrate for subtilisin. nih.gov |

Rational Design of Peptide Analogues for Targeted Research Applications

The rational design of peptide analogues based on the structure of this compound and similar peptides is a powerful strategy for developing tools for targeted research applications. thermofisher.comyoutube.com This approach involves systematically modifying the peptide's structure to enhance desired properties such as potency, selectivity, and stability, while minimizing undesirable characteristics. nih.gov

The core principles of rational peptide design include:

Research Applications of Designed Peptide Analogues:

The design of peptide analogues is an iterative process that often involves multiple cycles of design, synthesis, and biological evaluation to optimize the desired properties. researchgate.net This approach has proven to be highly successful in generating valuable research tools and potential therapeutic agents.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental observations of this compound’s solvent accessibility?

- Methodological Answer : Compare MD-derived solvent-accessible surface areas (SASA) with experimental hydrogen-deuterium exchange (HDX) mass spectrometry. If disparities persist, re-parameterize force fields (e.g., AMBER ff19SB) for peptide-specific torsional angles or include explicit polarization effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.